molecular formula C35H37FN6O5 B12425769 c-met-IN-1

c-met-IN-1

Cat. No.: B12425769
M. Wt: 640.7 g/mol
InChI Key: SJSWLZFLXRBNSJ-UHFFFAOYSA-N
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Description

c-met-IN-1 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR). This compound has shown significant antitumor activity and is primarily used in cancer research. The c-Met receptor plays a crucial role in various cellular processes, including proliferation, survival, motility, and morphogenesis. Aberrant activation of c-Met is associated with tumor growth and metastasis, making it an important target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of c-met-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of specific reagents and catalysts to achieve high selectivity and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process may include steps such as crystallization, purification, and quality control to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

c-met-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are typically analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Scientific Research Applications

c-met-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the c-Met signaling pathway and its role in various cellular processes.

    Biology: Employed in cell-based assays to investigate the effects of c-Met inhibition on cell proliferation, migration, and invasion.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancers that exhibit aberrant c-Met activation.

    Industry: Utilized in the development of diagnostic assays and imaging probes for cancer detection.

Mechanism of Action

c-met-IN-1 exerts its effects by binding to the c-Met receptor and inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the activation of pathways involved in cell proliferation, survival, and migration. The molecular targets of this compound include the ATP-binding site of the c-Met receptor, which is essential for its kinase activity .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to c-met-IN-1 include:

Uniqueness of this compound

This compound is unique due to its high selectivity and potency as a c-Met inhibitor. It exhibits remarkable cytotoxicity against various cancer cell lines, making it a valuable tool for cancer research. Additionally, its ability to selectively target the c-Met receptor with minimal off-target effects distinguishes it from other similar compounds .

Properties

Molecular Formula

C35H37FN6O5

Molecular Weight

640.7 g/mol

IUPAC Name

N-[3-fluoro-4-[6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]oxyphenyl]-1-(2-methoxyphenyl)imidazole-4-carboxamide

InChI

InChI=1S/C35H37FN6O5/c1-40-14-16-41(17-15-40)13-6-18-46-34-21-27-25(20-33(34)45-3)30(11-12-37-27)47-31-10-9-24(19-26(31)36)39-35(43)28-22-42(23-38-28)29-7-4-5-8-32(29)44-2/h4-5,7-12,19-23H,6,13-18H2,1-3H3,(H,39,43)

InChI Key

SJSWLZFLXRBNSJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCOC2=CC3=NC=CC(=C3C=C2OC)OC4=C(C=C(C=C4)NC(=O)C5=CN(C=N5)C6=CC=CC=C6OC)F

Origin of Product

United States

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